tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate
CAS No.:
Cat. No.: VC16943456
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O3 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | tert-butyl N-(3-hydroxyiminocyclobutyl)carbamate |
| Standard InChI | InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)10-6-4-7(5-6)11-13/h6,13H,4-5H2,1-3H3,(H,10,12) |
| Standard InChI Key | CETWDZDMKFULFR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=NO)C1 |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound’s core structure comprises a cyclobutane ring substituted at the 3-position with a hydroxyimino group () and a carbamate linkage to a tert-butyl group. The cyclobutane ring introduces angle strain, which influences both reactivity and conformational flexibility . The hydroxyimino group acts as a weak acid () and participates in hydrogen bonding and covalent interactions with biological targets.
Electronic and Steric Effects
The tert-butyl group provides steric shielding, reducing susceptibility to enzymatic degradation, while the hydroxyimino group’s electron-withdrawing nature polarizes adjacent bonds. X-ray crystallography of analogous compounds, such as tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate, reveals that substituents on the cyclobutane ring adopt pseudo-equatorial orientations to minimize steric clash .
Synthesis and Manufacturing
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization. Analytical confirmation uses , IR (stretching at for carbamate C=O), and high-resolution mass spectrometry .
Physicochemical Properties
Thermodynamic Parameters
Comparative data from structural analogs provide insights into expected properties:
The hydroxyimino group’s polarity slightly enhances water solubility compared to trifluoromethyl analogs, though steric effects from the tert-butyl group limit dissolution .
Stability and Reactivity
The compound is stable under ambient conditions but degrades under strong acidic or basic conditions via carbamate hydrolysis. The hydroxyimino group undergoes tautomerization () and can participate in nucleophilic additions.
Biological Activity and Mechanism
Enzyme Inhibition
Hydroxyimino-containing carbamates are known to inhibit serine proteases and kinases by forming reversible covalent bonds with active-site nucleophiles (e.g., serine hydroxyl groups) . For example, replacing tert-butyl with a CF-cyclobutyl group in butenafine analogs preserved antifungal activity while improving metabolic stability .
Receptor Interactions
The hydroxyimino group’s ability to mimic peptide bonds enables interactions with G-protein-coupled receptors (GPCRs). In buclizine analogs, cyclobutane rings improved binding affinity by enforcing rigid conformations .
Comparative Analysis with Structural Analogs
Functional Group Impact
Bioactivity Trends
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Lipophilicity: CF-cyclobutyl analogs exhibit higher LogP values (2.51 vs. 2.11 for tert-butyl), favoring blood-brain barrier penetration .
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Metabolic Clearance: Hydroxyimino groups may reduce clearance rates compared to tert-butyl groups by resisting cytochrome P450 oxidation .
Applications in Pharmaceutical Development
Protease Inhibitors
The hydroxyimino group’s electrophilicity makes this compound a candidate for covalent inhibitors targeting viral proteases (e.g., SARS-CoV-2 M) .
Antibiotic Adjuvants
By inhibiting β-lactamase enzymes, carbamates could restore efficacy to β-lactam antibiotics against resistant strains.
Prodrug Design
The tert-butyl carbamate serves as a protective group for amine-containing prodrugs, enabling controlled release in physiological environments .
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